Estriol 3-glucuronide

Mass Spectrometry Bioanalysis Isomer Differentiation

Bioanalytical labs requiring isomer-specific E3-3G reference standards face quantification errors when substituting E3-16G or E3-17G due to distinct MS/MS fragmentation and chromatographic retention. Estriol 3-glucuronide (CAS 2479-91-6) eliminates this risk as the authentic 3-β-D-glucuronide conjugate. • Non-cholestatic isomer-increases bile flow, unlike E3-16G (ID50=31.6 µmol/kg) & E3-17G (ID50=13.2 µmol/kg) • Defined hepatic transporter binding: Kd 85 µM (basolateral) / 164 µM (canalicular) • ≥98% HPLC purity ensures accurate LC-MS/MS calibration (LOD 10 ng/mL) Supplied as powder with CoA; ambient or blue ice shipping.

Molecular Formula C24H32O9
Molecular Weight 464.5 g/mol
CAS No. 2479-91-6
Cat. No. B1202770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstriol 3-glucuronide
CAS2479-91-6
Synonymsestriol 3-glucuronide
estriol 3-glucuronide, (16alpha,17alpha)-isomer
estriol 3-glucuronide, (16beta,17beta)-isomer
estriol 3-glucuronide, monosodium salt
estriol 3-glucuronide, monosodium salt, 2,4,17-(2)H-labeled
Molecular FormulaC24H32O9
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+/m1/s1
InChIKeyUZKIAJMSMKLBQE-JRSYHJKYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estriol 3-glucuronide Pregnancy Metabolite Standard


Estriol 3-glucuronide (E3-3G), a steroid glucosiduronic acid with the molecular formula C24H32O9 and a molecular weight of 464.5 g/mol, is the 3-β-D-glucuronide conjugate of the endogenous estrogen estriol [1]. It is a major urinary metabolite of estriol, which is the predominant estrogen produced during pregnancy, and is formed via the action of UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . As a phase II conjugation product, E3-3G exhibits enhanced water solubility relative to its parent compound, facilitating its excretion in urine and bile, a property critical to its role in maternal-fetal monitoring and enterohepatic recycling studies .

Estriol 3-glucuronide Isomer Specificity


The simple substitution of estriol 3-glucuronide (E3-3G) with its isomeric counterparts, estriol 16-glucuronide (E3-16G) and estriol 17-glucuronide (E3-17G), is not scientifically valid in most quantitative bioanalytical, metabolic tracing, or physiological studies. These isomers, while sharing the same molecular formula and mass, exhibit distinct chromatographic retention times, differential fragmentation patterns in tandem mass spectrometry, and, crucially, divergent biological activities [1]. Specifically, while E3-3G lacks a free phenolic group—a key structural feature for certain chemical derivatizations—E3-16G and E3-17G do not, leading to fundamentally different reaction products [2]. Furthermore, their physiological roles are not interchangeable; in rat models, E3-16G and E3-17G (D-ring glucuronides) act as potent, dose-dependent cholestatic agents, whereas E3-3G, in contrast, has been shown to increase bile flow [3]. Therefore, the procurement of a specific isomer is a non-negotiable requirement for ensuring experimental reproducibility and the accurate interpretation of data.

Estriol 3-glucuronide Differentiation Evidence


Characteristic MS Fragment for E3-3G

Gas chromatography-mass spectrometry (GC-MS) analysis of estrogen glucuronides has identified a specific fragment ion, [M-362]+•, that is characteristic of estrogen 3-glucuronides, including E3-3G, and is absent in the mass spectra of other positional isomers like estriol 16- or 17-glucuronides [1]. This provides a direct, instrument-based method for confirming the identity of the 3-glucuronide conjugate without the need for additional derivatization steps required for D-ring isomer differentiation.

Mass Spectrometry Bioanalysis Isomer Differentiation Metabolomics

Bile Flow Modulation by E3-3G

In a rat model, the intravenous administration of estriol 3-glucuronide (E3-3G) at doses of 11 and 33 µmol/kg resulted in an increase in bile flow [1]. This physiological response is directly opposite to that of the D-ring glucuronides, estriol-17-glucuronide (E3-17G) and estriol-16-glucuronide (E3-16G), which produced an immediate, reversible, and dose-dependent inhibition of bile flow, with doses required to inhibit bile flow by 50% (ID50) being 13.2 µmol/kg for E3-17G and 31.6 µmol/kg for E3-16G [1].

Hepatotoxicity Biliary Excretion Metabolism Cholestasis

LC-MS/MS Sensitivity of E3-3G

A validated column-switching LC-MS/MS method for the direct determination of urinary estriol glucuronides demonstrated quantifiable differences in the analytical performance of E3-3G versus E3-16G [1]. The method, which allows for the analysis of pregnancy urine without prior sample preparation, achieved a linear calibration range of 0.1–20 µg/mL for both isomers. However, the limit of detection (LOD) at a signal-to-noise ratio of 3 was 10 ng/mL for E3-3G and 5 ng/mL for E3-16G, indicating a 2-fold higher sensitivity for the 16-glucuronide under these specific ESI-MS/MS conditions [1].

LC-MS/MS Method Validation Bioanalytical Chemistry Pregnancy Monitoring

E3-3G Hepatic Membrane Binding

The specific interaction of estriol 3-glucuronide with hepatic transport proteins has been quantified via its binding affinity to liver plasma membranes. E3-3G binds to basolateral and canalicular liver plasma membranes with dissociation constants (Kd) of 85 µM and 164 µM, respectively . These values provide a quantitative baseline for studying its enterohepatic circulation and potential competition for uptake and efflux transporters, such as OATP1B1 and MRP2, which are responsible for its disposition.

Membrane Transport Pharmacokinetics Hepatic Clearance Drug-Drug Interaction

E3-3G Sodium Salt Formulation

For in vitro assay work, the sodium salt form of estriol 3-glucuronide (CAS 15087-06-6) offers a practical advantage over the free acid form (CAS 2479-91-6). The sodium salt is reported to be soluble in DMSO at a concentration of 10 mM, providing a convenient stock solution preparation for cell-based or biochemical assays [1]. The free acid form is also soluble in DMSO and other organic solvents like methanol, chloroform, and ethyl acetate, but may require warming and sonication for dissolution [2]. The sodium salt also demonstrates competitive inhibition of 4-methylumbelliferyl-β-D-glucuronide (4Mu-GlcU) hydrolysis, a property that can be exploited in enzymatic assays .

Formulation Solubility Compound Management In Vitro Assay

Estriol 3-glucuronide Application Scenarios


LC-MS/MS Profiling of Estriol Metabolites

In bioanalytical laboratories developing methods for the simultaneous quantification of urinary estriol glucuronides to monitor maternal-fetal health, the use of a certified reference standard for E3-3G is indispensable. As demonstrated by Yang et al. (2003), the limit of detection for E3-3G (10 ng/mL) differs from that of E3-16G (5 ng/mL) by LC-ESI-MS/MS, necessitating isomer-specific calibration to ensure assay accuracy [1]. Procurement of a high-purity (≥98%) standard of E3-3G ensures reliable quantitative data for this major pregnancy metabolite.

Enterohepatic Recycling & Hepatic Transport

Researchers investigating the enterohepatic recycling of estrogens, a process linked to female fertility and oral contraceptive efficacy, require E3-3G as a critical tracer. The ratio of urinary E3-3G to E3-16G is used as an indicator of the extent of estriol recycling [1]. Furthermore, the quantified binding affinities of E3-3G for basolateral (Kd=85 µM) and canalicular (Kd=164 µM) liver membranes make it a valuable probe for studying the function of hepatic uptake (e.g., OATPs) and efflux (e.g., MRP2) transporters [2].

Cholestatic vs Non-Cholestatic Metabolite Studies

For toxicology and drug safety studies focused on drug-induced cholestasis, E3-3G serves as a critical control or comparator compound. The definitive demonstration that E3-3G increases bile flow in rats, while its D-ring isomer counterparts (E3-16G and E3-17G) are potent cholestatic agents with ID50 values of 31.6 and 13.2 µmol/kg, respectively, underscores the importance of using the correct isomer to avoid confounding results [1]. E3-3G is the appropriate standard for studies modeling the non-toxic, physiological excretion pathway.

β-Glucuronidase & Klotho Protein Assays

In biochemical assays, E3-3G and its sodium salt are employed as substrates for β-glucuronidase enzymes, including the engineered Klotho-human IgG1 Fc protein (KLFc) [1]. The sodium salt form also acts as a competitive inhibitor of the fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (4Mu-GlcU), making it a useful tool for characterizing glucuronidase activity and for screening potential enzyme modulators [2]. The superior handling properties of the sodium salt form (CAS 15087-06-6) facilitate its use in these in vitro systems [3].

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